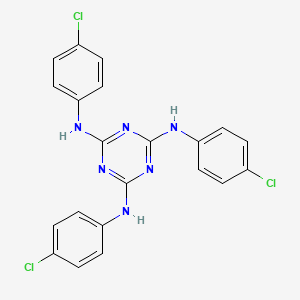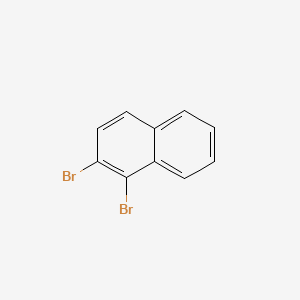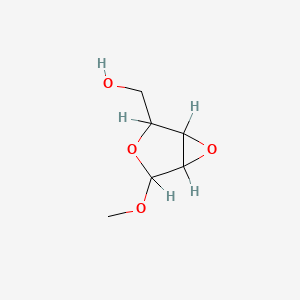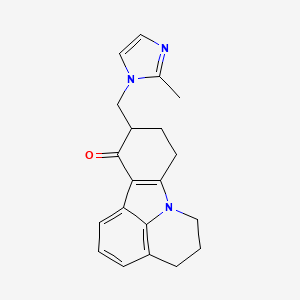
5-HT3 antagonist 3
描述
5-HT3 antagonist 3 is a compound that acts as a receptor antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. These receptors are found in the terminals of the vagus nerve and certain areas of the brain. The primary use of 5-HT3 antagonists is in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy, radiotherapy, and certain surgeries .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT3 antagonist 3 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. For example, the synthesis of ondansetron, a well-known 5-HT3 antagonist, involves the use of palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of 5-HT3 antagonists involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent production quality .
化学反应分析
Types of Reactions: 5-HT3 antagonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a 5-HT3 antagonist may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
科学研究应用
5-HT3 antagonists have a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Used to investigate the role of serotonin in various physiological processes.
Industry: Used in the development of new antiemetic drugs and other therapeutic agents.
作用机制
The mechanism of action of 5-HT3 antagonists involves blocking the action of serotonin on the 5-HT3 receptor. This receptor is a cation-selective ligand-gated ion channel. When serotonin binds to the 5-HT3 receptor, it causes depolarization of the presynaptic nerve endings, leading to the release of neurotransmitters such as gamma-aminobutyric acid, glutamate, and acetylcholine. By blocking this receptor, 5-HT3 antagonists prevent the release of these neurotransmitters, thereby reducing nausea and vomiting .
相似化合物的比较
5-HT3 antagonist 3 can be compared with other similar compounds such as ondansetron, granisetron, and palonosetron. These compounds share a similar mechanism of action but differ in their chemical structures, receptor affinity, and duration of effect . For example:
Ondansetron: First-generation 5-HT3 antagonist with a shorter duration of action.
Granisetron: Similar to ondansetron but with a longer duration of action.
Palonosetron: Second-generation 5-HT3 antagonist with a higher affinity for the receptor and a longer duration of action.
These differences make each compound unique in terms of its clinical applications and effectiveness in treating nausea and vomiting.
属性
IUPAC Name |
12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNFDKWULDWJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869652 | |
| Record name | 10-[(2-Methyl-1H-imidazol-1-yl)methyl]-5,6,9,10-tetrahydro-4H-pyrido[3,2,1-jk]carbazol-11(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



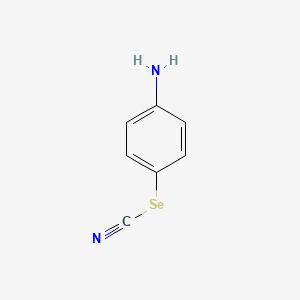


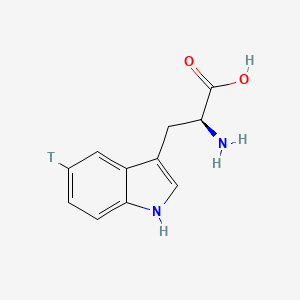
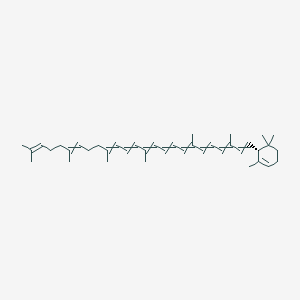

![3-[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B1633986.png)
